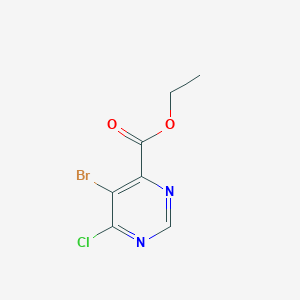

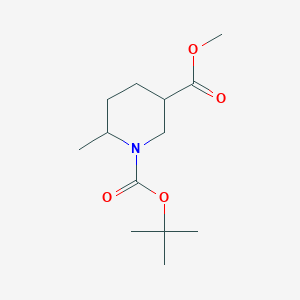

5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile

概要

説明

5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, abbreviated as 5-AMPC, is an organic compound belonging to the class of pyrazoles. It is a white crystalline solid, which is soluble in hot water and alcohol. 5-AMPC has a number of potential applications in the pharmaceutical industry, including as an inhibitor of certain enzymes, as a drug for treating certain diseases, and as a potential therapeutic agent for certain conditions.

科学的研究の応用

Crystal Structure and Molecular Interactions

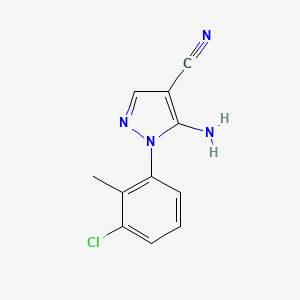

The compound 5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile and its derivatives exhibit intriguing crystal and molecular structures. Fathima et al. (2014) analyzed a similar compound, focusing on its intermolecular interactions and crystal structure. Their study highlighted the significance of intermolecular N-H…N and C-H…Cl interactions, which stabilize the crystal structure and contribute to the formation of specific molecular motifs (Fathima, Khazi, Khazi, & Begum, 2014).

Synthetic Applications and Antimicrobial Properties

The chemical has also been a key component in the synthesis of novel compounds. Puthran et al. (2019) utilized a derivative of this compound in the synthesis of novel Schiff bases. These bases exhibited significant antimicrobial activity, showcasing the compound's potential in creating biologically active substances (Puthran et al., 2019).

Electronic Properties and Interaction with Fullerene

The electronic properties of this chemical have also been a subject of research. A study in 2022 explored its interaction with fullerene molecules, revealing insights into its electronic spectra, biological activities, and chemical properties. The research also underscored the enhancement of the compound's spectral properties upon adsorption with fullerene, indicating potential applications in material science or pharmacology (Author, 2022).

Corrosion Inhibition Performance

The derivatives of this compound have been investigated for their corrosion inhibition performance. Yadav et al. (2016) studied two pyranopyrazole derivatives, demonstrating their high inhibition efficiency for mild steel in acidic solutions. This research suggests potential applications of these derivatives in corrosion prevention (Yadav, Gope, Kumari, & Yadav, 2016).

作用機序

Target of Action

Similar compounds have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems, such as the serotonergic, noradrenergic, and dopaminergic systems .

Mode of Action

Antidepressants, which this compound may be related to, generally work by increasing the levels of certain neurotransmitters in the brain, such as serotonin, dopamine, and norepinephrine . They achieve this by inhibiting the reuptake or breakdown of these neurotransmitters, thereby prolonging their activity in the central nervous system .

Biochemical Pathways

Antidepressants often influence the monoaminergic pathways . These pathways involve the neurotransmitters serotonin, dopamine, and norepinephrine, which play crucial roles in mood regulation .

Result of Action

The intended result of antidepressants, which this compound may be related to, is to alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .

特性

IUPAC Name |

5-amino-1-(3-chloro-2-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4/c1-7-9(12)3-2-4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCSBHZKARZXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-chloro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Boc-3a,4,6,6a-tetrahydro-pyrrolo-[3,4-d]isoxazole-3-methanol](/img/structure/B1398795.png)

![(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)

![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)

![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)

![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)

![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)